O6-[4-(Azidomethyl)benzyl]guanine
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Overview
Description
BGN3, also known as Benzyl-Guanine Substrate, is a compound with the molecular formula C13H12N8O and a molecular weight of 296.29 g/mol . It is a click chemistry reagent containing an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups . This compound is primarily used in research settings due to its ability to act as a substrate for specific enzymes such as SNAP-tag and H5 .
Preparation Methods
The synthesis of BGN3 involves the incorporation of an azide group into the molecular structure. The preparation typically follows these steps:
Synthesis of the Benzyl-Guanine Core: The core structure is synthesized through a series of organic reactions, including nucleophilic substitution and cyclization reactions.
Introduction of the Azide Group: The azide group is introduced via a substitution reaction, where a suitable leaving group on the benzyl-guanine core is replaced by an azide ion.
Industrial production methods for BGN3 are not widely documented, as it is primarily used in research and not in large-scale industrial applications.
Chemical Reactions Analysis
BGN3 undergoes several types of chemical reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the azide group of BGN3 reacting with an alkyne group in the presence of a copper catalyst to form a triazole ring.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and involves the azide group reacting with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).
Common reagents used in these reactions include copper sulfate, sodium ascorbate, and various alkyne-containing molecules. The major products formed from these reactions are triazole derivatives.
Scientific Research Applications
BGN3 has several scientific research applications:
Mechanism of Action
The mechanism of action of BGN3 involves its role as a substrate for specific enzymes. For example, SNAP-tag and H5 enzymes catalyze the reaction of BGN3 with alkyne-containing molecules, resulting in the formation of stable triazole linkages . This reaction is highly specific and efficient, making BGN3 a valuable tool in biochemical research.
Comparison with Similar Compounds
BGN3 can be compared with other click chemistry reagents such as:
Azidocoumarin: Another azide-containing compound used in click chemistry, but with different fluorescent properties.
Azidomethylbenzene: Similar in structure but lacks the guanine moiety, making it less specific for certain enzymatic reactions.
Azido-PEG: A polyethylene glycol derivative with an azide group, used for bioconjugation but with different solubility and biocompatibility properties.
BGN3’s uniqueness lies in its specific interaction with SNAP-tag and H5 enzymes, which is not observed with other azide-containing compounds .
Properties
IUPAC Name |
6-[[4-(azidomethyl)phenyl]methoxy]-7H-purin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N8O/c14-13-19-11-10(16-7-17-11)12(20-13)22-6-9-3-1-8(2-4-9)5-18-21-15/h1-4,7H,5-6H2,(H3,14,16,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPWEULBEPDTGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=[N+]=[N-])COC2=NC(=NC3=C2NC=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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